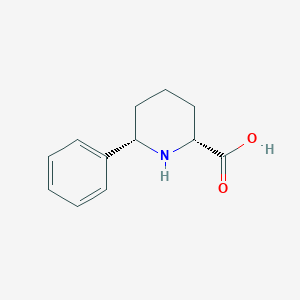

cis-6-Phenyl-piperidine-2-carboxylic acid

Description

Contextual Significance of Piperidine-2-carboxylic Acid Scaffolds in Modern Organic Chemistry

Piperidine-2-carboxylic acid, also known as pipecolic acid, is a cyclic amino acid that serves as a crucial building block in the synthesis of numerous complex molecules. wikipedia.org Its derivatives are integral to the development of a wide range of therapeutic agents, including those targeting the central nervous system, as well as antiviral and anticancer drugs. encyclopedia.pubresearchgate.net The development of efficient and cost-effective methods for synthesizing substituted piperidines is a significant focus in modern organic chemistry. nih.gov

The versatility of the piperidine-2-carboxylic acid scaffold lies in its rigid, chair-like conformation, which allows for the precise positioning of functional groups in three-dimensional space. This structural feature is paramount for molecular recognition and binding to biological targets such as enzymes and receptors. thieme-connect.com Consequently, the synthesis and study of derivatives of pipecolic acid are of great interest to organic and medicinal chemists. nih.gov

Overview of Stereochemical Considerations in Substituted Piperidine (B6355638) Systems, Focusing on cis- Isomerism

In the case of 2,6-disubstituted piperidines, such as 6-phenyl-piperidine-2-carboxylic acid, the cis and trans isomers can exhibit markedly different pharmacological profiles. The cis-isomer, where the phenyl group and the carboxylic acid group are on the same face of the piperidine ring, will adopt a distinct conformation compared to its trans counterpart. This conformational difference can lead to variations in binding affinity and efficacy at a given biological target. nih.gov The synthesis of stereochemically pure piperidine derivatives, particularly those with a cis configuration, is often a key challenge in medicinal chemistry. nih.gov For instance, the hydrogenation of disubstituted pyridines often diastereoselectively yields cis-piperidines. whiterose.ac.uk The relative stereochemistry of such compounds is frequently confirmed through techniques like 1H NMR spectroscopy and single-crystal X-ray diffraction. whiterose.ac.ukresearchgate.net

Table 1: Properties of Piperidine-2-carboxylic Acid

| Property | Value |

| Chemical Formula | C6H11NO2 |

| Molar Mass | 129.157 g/mol nist.gov |

| Appearance | White or colorless solid wikipedia.org |

| Melting Point | 268 °C (514 °F; 541 K) wikipedia.org |

| IUPAC Name | Piperidine-2-carboxylic acid wikipedia.org |

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

(2R,6S)-6-phenylpiperidine-2-carboxylic acid |

InChI |

InChI=1S/C12H15NO2/c14-12(15)11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-3,5-6,10-11,13H,4,7-8H2,(H,14,15)/t10-,11+/m0/s1 |

InChI Key |

XMXVAHHWCXAWGE-WDEREUQCSA-N |

Isomeric SMILES |

C1C[C@H](N[C@H](C1)C(=O)O)C2=CC=CC=C2 |

Canonical SMILES |

C1CC(NC(C1)C(=O)O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Cis 6 Phenyl Piperidine 2 Carboxylic Acid and Its Derivatives

Stereoselective Approaches to cis-Piperidine-2-carboxylic Acid Synthesis

The controlled formation of the two stereocenters in cis-6-Phenyl-piperidine-2-carboxylic acid and its derivatives is paramount. Chemists have developed several powerful strategies that leverage asymmetric catalysis and intramolecular cyclizations to achieve high levels of stereoselectivity.

Asymmetric Catalytic Hydrogenation of Pyridine (B92270) Precursors

One of the most direct and atom-economical methods for the synthesis of chiral piperidines is the asymmetric hydrogenation of pyridine precursors. This approach typically involves the use of a chiral transition metal catalyst to control the facial selectivity of hydrogen addition to the aromatic ring. Iridium and rhodium complexes have proven to be particularly effective in this regard.

The hydrogenation of appropriately substituted pyridine derivatives, such as 2-phenyl-pyridine-6-carboxylic acid esters, can provide access to the desired cis-piperidine core. The success of this strategy often hinges on the activation of the pyridine ring, frequently achieved by N-alkylation to form a pyridinium (B92312) salt. This activation enhances the susceptibility of the aromatic ring to reduction. dicp.ac.cnnih.gov The choice of chiral ligand is critical for inducing high levels of enantioselectivity. Electron-rich diphosphine ligands, such as (R)-Segphos and (R)-Synphos, have demonstrated high efficacy in iridium-catalyzed hydrogenations of 2-substituted pyridinium salts. dicp.ac.cn

A key advantage of this method is the potential for high stereocontrol, delivering the desired cis diastereomer with excellent enantiomeric excess. The reaction conditions, including hydrogen pressure, temperature, and solvent, must be carefully optimized to achieve optimal results.

Table 1: Asymmetric Hydrogenation of 2-Phenylpyridinium Salts

| Entry | Catalyst System | Substrate | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | [{Ir(cod)Cl}₂]/(R)-SynPhos | N-benzyl-2-phenylpyridinium bromide | (S)-1-benzyl-2-phenylpiperidine | 97 | 75 | dicp.ac.cn |

Intramolecular Cyclization Strategies for Piperidine (B6355638) Ring Formation

Intramolecular cyclization represents a powerful and versatile strategy for the construction of the piperidine ring. By tethering the requisite functional groups, the subsequent ring-closing reaction can be controlled to favor the formation of the desired cis stereoisomer.

Reductive hydroamination/cyclization cascades involve the intramolecular addition of an amine to an alkyne, followed by reduction of the resulting intermediate. This methodology can be employed to construct the piperidine ring from a linear precursor containing both an amino group and an alkyne moiety. For instance, the acid-mediated cyclization of an amino-alkyne can proceed via a 6-endo-dig pathway to form an iminium ion, which is then reduced to the corresponding piperidine. nih.govmdpi.com The stereochemical outcome of this process can be influenced by the substrate geometry and reaction conditions.

The aza-Heck reaction is a palladium-catalyzed intramolecular cyclization of an amine derivative onto an alkene. This reaction has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles, including piperidines. bris.ac.ukrsc.orgsemanticscholar.org A key advantage of the aza-Heck reaction is its ability to proceed under mild conditions and with high functional group tolerance. The development of ligand-enabled, non-biased 6-exo aza-Heck cyclizations has expanded the scope of this methodology to include the synthesis of a broader range of piperidine derivatives. bris.ac.uk The stereoselectivity of the aza-Heck cyclization can be controlled through the use of chiral ligands, making it a valuable tool for the asymmetric synthesis of piperidines. nih.gov

Table 2: Ligand-Enabled Aza-Heck Cyclization for Piperidine Synthesis

| Entry | Catalyst/Ligand | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Pd(dba)₂/L1* | N-(Pentafluorobenzoyloxy)carbamate | Carbamate-protected piperidine | 75 | bris.ac.uk |

| 2 | Pd(OAc)₂/DavePhos | N-alkenyl-O-pentafluorobenzoyl oxime ester | Pyrrolidine/Piperidine derivative | Varies | nih.gov |

*L1 is a specific phosphine (B1218219) ligand described in the reference.

Radical cyclizations offer a complementary approach to the formation of the piperidine ring. These reactions typically involve the generation of a nitrogen- or carbon-centered radical that undergoes intramolecular addition to an unsaturated moiety. Photoredox catalysis has emerged as a mild and efficient method for initiating these radical cyclizations, avoiding the use of harsh reagents. nih.govrsc.orgnih.govscilit.com For instance, the reduction of an aryl halide precursor can generate an aryl radical, which then undergoes regioselective cyclization onto a tethered alkene to form the piperidine ring. nih.gov Cobalt-catalyzed radical cyclizations of linear amino-aldehydes have also been developed for the synthesis of piperidines. mdpi.com The stereochemical outcome of radical cyclizations can be influenced by the substitution pattern of the substrate and the reaction conditions.

Diastereoselective Synthesis Utilizing Chiral Pool and Auxiliary Control

The use of chiral auxiliaries provides a reliable method for controlling the stereochemistry of piperidine synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of subsequent reactions. After the desired stereocenters have been established, the auxiliary can be removed.

Carbohydrate-derived auxiliaries, such as D-arabinopyranosylamine, have been successfully employed in the diastereoselective synthesis of piperidine derivatives. researchgate.netcdnsciencepub.com In one approach, a domino Mannich-Michael reaction of Danishefsky's diene with an imine derived from a chiral arabinosylamine leads to the formation of an N-arabinosyl dehydropiperidinone with high diastereoselectivity. Subsequent transformations, such as conjugate addition, can then be used to install the second substituent with high stereocontrol, ultimately affording cis-disubstituted piperidinones. cdnsciencepub.com

Oxazolidinone auxiliaries, pioneered by Evans, are another widely used class of chiral auxiliaries for stereoselective synthesis. wikipedia.orgresearchgate.netscielo.org.mxyoutube.comnih.gov These auxiliaries can be attached to a carboxylic acid precursor and used to direct the stereoselective alkylation or other C-C bond-forming reactions at the α-position. This strategy can be adapted to the synthesis of chiral piperidine-2-carboxylic acid derivatives by controlling the stereochemistry at the C2 position before the formation of the piperidine ring.

Table 3: Diastereoselective Synthesis of Piperidinones using a Carbohydrate Auxiliary

| Entry | Reaction | Chiral Auxiliary | Product | Diastereoselectivity | Reference |

|---|---|---|---|---|---|

| 1 | Domino Mannich-Michael | D-arabinopyranosylamine | N-arabinosyl dehydropiperidinone | High | cdnsciencepub.com |

Stereoconvergent Approaches in Pipecolic Acid Derivatives

Stereoconvergent synthesis provides a powerful tool for the preparation of single stereoisomers from a mixture of starting materials. In the context of pipecolic acid derivatives, these methods often involve a dynamic process that allows for the conversion of an undesired stereoisomer into the desired one. One common strategy involves the epimerization of an α-carbon center. For instance, a base-mediated deprotonation and subsequent protonation can invert the stereochemistry at the C-2 position of a piperidine-2-carboxylic acid derivative, leading to a thermodynamically more stable isomer. This approach is particularly useful when the desired cis-isomer is the more stable configuration.

Enantiospecific Synthesis from Amino Acid Chiral Educes

The use of chiral starting materials, or "chiral educts," derived from the chiral pool is a cornerstone of asymmetric synthesis. α-Amino acids are readily available, inexpensive, and stereochemically defined, making them excellent precursors for the enantiospecific synthesis of piperidine derivatives. researchgate.net A common strategy involves the use of an amino acid like L-phenylglycinol as the chiral source. The synthesis might proceed through the formation of a lactone intermediate, followed by reaction with a suitable dielectrophile, such as 1,4-diiodobutane, to construct the piperidine ring. Subsequent chemical manipulations, including the removal of protecting groups and potential inversion of stereocenters, can lead to the target (S)-2-piperidinecarboxylic acid. google.com This methodology ensures that the stereochemistry of the final product is directly inherited from the starting amino acid. researchgate.net

| Starting Material | Key Steps | Product | Reference |

| L-phenylglycinol | 1. Lactone formation2. Reaction with 1,4-diiodobutane3. Deprotection and ring closure4. Epimerization5. Catalytic hydrogenation | (S)-2-piperidinecarboxylic acid | google.com |

| N-Cbz amino acids | 1. Reaction with Meldrum's acid2. Intramolecular cyclization | Chiral 2-substituted piperidine-4-carboxylic acids | researchgate.net |

Organocatalytic and Transition Metal-Catalyzed Methods

In recent years, organocatalysis and transition metal catalysis have emerged as powerful and versatile tools for the synthesis of complex molecules, including piperidine derivatives. These methods often offer high levels of stereocontrol and functional group tolerance under mild reaction conditions.

Palladium catalysis has been extensively used in C-H activation and annulation reactions to construct heterocyclic rings. rsc.org For the synthesis of piperidine rings, a palladium-catalyzed reductive Heck coupling can be employed to form the key heterocyclic structure with good syn selectivity. nih.gov This approach avoids the use of stoichiometric, toxic, and sensitive reagents like Ni(COD)₂. nih.gov Furthermore, palladium-catalyzed oxidative annulation of in situ generated enones with pyrroles has been developed as a concise route to functionalized indoles, showcasing the versatility of this methodology. rsc.org While not directly applied to cis-6-phenyl-piperidine-2-carboxylic acid in the provided results, the principles of palladium-catalyzed C-H functionalization and annulation are highly relevant for constructing such substituted piperidine systems. nih.govcaltech.edu

The dearomatization of pyridines is a direct and efficient strategy for the synthesis of piperidines. Rhodium and iridium catalysts have proven to be particularly effective for this transformation. Rhodium-catalyzed transfer hydrogenation of pyridinium salts using a formic acid/triethylamine mixture as the hydrogen source can produce chiral piperidines with excellent diastereo- and enantioselectivities. dicp.ac.cn This method is notable for its ability to introduce chirality during the reduction process. dicp.ac.cn Similarly, iridium-catalyzed asymmetric hydrogenation of pyridinium salts allows for the construction of multiple stereogenic centers on the piperidine ring. nih.gov A robust iridium(III)-catalyzed ionic hydrogenation of pyridines has been developed, which tolerates a wide range of reduction-sensitive functional groups, thereby expanding the chemical space of accessible multi-substituted piperidines. chemrxiv.org

| Catalyst | Reaction Type | Substrate | Product | Key Features | References |

| Rhodium | Transfer Hydrogenation | Pyridinium Salts | Chiral Piperidines | Excellent diastereo- and enantioselectivity | dicp.ac.cn |

| Iridium | Asymmetric Hydrogenation | Pyridinium Salts | Piperidines with multiple stereocenters | High stereocontrol | nih.gov |

| Iridium(III) | Ionic Hydrogenation | Pyridines | Multi-substituted Piperidines | Tolerates sensitive functional groups | chemrxiv.org |

Copper-catalyzed reactions offer a cost-effective and environmentally friendly alternative for the synthesis of nitrogen heterocycles. Copper(II) carboxylates can promote the intramolecular carboamination of unactivated olefins to provide access to N-functionalized pyrrolidines and piperidines. nih.gov These oxidative cyclization reactions can exhibit high levels of diastereoselectivity, particularly in the formation of cis-substituted products. nih.gov The mechanism is thought to involve an intramolecular syn aminocupration followed by the addition of a carbon radical to an aromatic ring. nih.gov Furthermore, copper-catalyzed oxidative cyclization of carboxylic acids to form lactones has been reported, and while not a direct route to piperidines, the underlying principles of copper-mediated C-H functionalization are relevant. rsc.orgnih.gov

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group of piperidine-2-carboxylic acid is a versatile handle for further chemical modifications. Standard organic transformations can be employed to convert the carboxylic acid into a variety of other functional groups. For example, esterification can be achieved by reaction with an alcohol under acidic conditions. Amide formation can be accomplished by coupling the carboxylic acid with an amine using a suitable coupling agent. Reduction of the carboxylic acid, typically via its ester derivative, can yield the corresponding primary alcohol. These transformations allow for the diversification of the piperidine scaffold and the introduction of new functionalities for biological evaluation or further synthetic elaboration. A modified Strecker protocol, involving the addition of trimethylsilyl (B98337) cyanide to a tetrahydropyridine (B1245486) followed by hydrolysis, provides a direct route to pipecolic acid derivatives, which can then undergo these functional group interconversions. rsc.org

Esterification Reactions of cis-6-Phenyl-piperidine-2-carboxylic acid

The conversion of the carboxylic acid group in cis-6-phenyl-piperidine-2-carboxylic acid to an ester is a fundamental transformation for creating derivatives with altered polarity and reactivity. This can be achieved through several established methodologies.

The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium-driven process, and typically the alcohol is used in excess as the solvent to drive the reaction toward the ester product. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com

For substrates that may be sensitive to strong acids and high temperatures, milder methods are available. The use of coupling agents can facilitate esterification under more benign conditions. Alternatively, reagents such as triphenylphosphine (B44618) dibromide in the presence of a base like potassium carbonate can effectively convert carboxylic acids to various esters. unc.edu Research has also shown that combined Lewis acids, such as zinc chloride (ZnCl₂) with a catalytic amount of aluminum chloride (AlCl₃), can efficiently catalyze the formation of phenyl esters from carboxylic acids and phenol. researchgate.net While specific literature detailing the esterification of cis-6-phenyl-piperidine-2-carboxylic acid is not prevalent, these general methods are widely applicable and represent the probable synthetic routes.

The table below illustrates potential esterification reactions based on these established methods.

| Starting Material | Alcohol/Phenol | Reagents/Catalyst | Expected Product |

| cis-6-Phenyl-piperidine-2-carboxylic acid | Methanol | H₂SO₄ (catalytic) | Methyl cis-6-phenyl-piperidine-2-carboxylate |

| cis-6-Phenyl-piperidine-2-carboxylic acid | Ethanol | TsOH (catalytic) | Ethyl cis-6-phenyl-piperidine-2-carboxylate |

| cis-6-Phenyl-piperidine-2-carboxylic acid | Phenol | ZnCl₂ / AlCl₃ | Phenyl cis-6-phenyl-piperidine-2-carboxylate |

| cis-6-Phenyl-piperidine-2-carboxylic acid | Benzyl alcohol | Triphenylphosphine dibromide, K₂CO₃ | Benzyl cis-6-phenyl-piperidine-2-carboxylate |

Amidation Reactions for Diversification

Amidation of the carboxylic acid function of cis-6-phenyl-piperidine-2-carboxylic acid is a key strategy for generating a wide array of derivatives. The formation of an amide bond from a carboxylic acid and an amine typically requires activation of the carboxyl group to facilitate nucleophilic attack by the amine. hepatochem.com

A common approach involves converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride. nih.gov This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts readily with primary or secondary amines to form the corresponding amide.

Alternatively, a vast number of "coupling reagents" have been developed to facilitate amide bond formation directly from the carboxylic acid and amine in a one-pot procedure, avoiding the isolation of harsh intermediates like acyl chlorides. luxembourg-bio.commdpi.com These reagents, which include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt), activate the carboxylic acid to form a reactive species that is then readily attacked by the amine. luxembourg-bio.comacgpubs.org

A specific, high-yield synthesis of an amide derivative has been reported for 2-piperidinecarboxylic acid (pipecolic acid), a close analog of the target compound. google.com This industrial-scale process involves the initial conversion of the carboxylic acid to its acyl chloride using thionyl chloride, followed by amidation with 2,6-dimethylaniline (B139824) (2,6-xylidine). google.com This method demonstrates a practical and efficient route to N-aryl amides, achieving high yields. google.com

The following table details the research findings for this amidation reaction. google.com

| Starting Material | Amine | Activating Agent | Solvent | Product | Yield (%) |

| 2-Piperidinecarboxylic acid | 2,6-Dimethylaniline | Thionyl Chloride | Toluene | 1-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide | 89.1 |

| 2-Piperidinecarboxylic acid | 2,6-Dimethylaniline | Thionyl Chloride | Xylene | 1-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide | 87.7 |

Stereochemical and Conformational Analysis of Cis 6 Phenyl Piperidine 2 Carboxylic Acid

Elucidation of Piperidine (B6355638) Ring Conformation (e.g., Chair Conformation)

The piperidine ring, analogous to cyclohexane, is not planar and predominantly adopts a non-planar chair conformation to minimize angular and torsional strain. wikipedia.org This six-membered saturated heterocycle can exist in two distinct chair conformations that rapidly interconvert via a process known as ring inversion. In substituted piperidines, the substituents can occupy either axial or equatorial positions.

For cis-2,6-disubstituted piperidines, the chair conformation is the most energetically favorable arrangement. In this conformation, to minimize steric hindrance, the larger substituent preferentially occupies the equatorial position. Given the cis relationship between the substituents at the C2 and C6 positions, one substituent will adopt an equatorial position while the other will be in an axial position. This arrangement is generally more stable than a conformation where both groups are equatorial, which would necessitate a higher-energy boat or twist-boat conformation. nih.gov Therefore, cis-6-Phenyl-piperidine-2-carboxylic acid is expected to exist predominantly in a chair conformation.

Steric and Electronic Influences of Phenyl and Carboxylic Acid Substituents on Ring Conformation

The conformational equilibrium of the piperidine ring in cis-6-Phenyl-piperidine-2-carboxylic acid is governed by the steric and electronic properties of the phenyl and carboxylic acid substituents.

Steric Effects : The phenyl group is significantly bulkier than the carboxylic acid group. Steric hindrance, particularly unfavorable 1,3-diaxial interactions, strongly disfavors placing large substituents in the axial position. Consequently, the phenyl group at C6 will have a strong preference for the equatorial position to minimize steric clash with the axial hydrogens at C2 and C4. With the phenyl group in the equatorial position, the cis-oriented carboxylic acid at C2 must occupy the axial position. While an axial carboxylic acid group introduces some steric strain, it is less destabilizing than an axial phenyl group.

Electronic Effects : Electronic effects can also play a role, although they are often secondary to steric factors in such systems. nih.gov The carboxylic acid group can participate in intramolecular hydrogen bonding, potentially with the ring's nitrogen atom or its hydrogen. Such an interaction could influence the conformational preference. However, in a polar solvent, intermolecular hydrogen bonding with the solvent may dominate. The primary determinant for the conformation of cis-6-Phenyl-piperidine-2-carboxylic acid remains the steric imperative to place the larger phenyl group in the equatorial position. researchgate.net

This leads to the prediction that the most stable conformation is the chair form with an equatorially oriented phenyl group and an axially oriented carboxylic acid group.

Advanced Spectroscopic Methods for Stereochemical Assignment

Definitive determination of the stereochemistry and conformation of cis-6-Phenyl-piperidine-2-carboxylic acid relies on advanced spectroscopic and analytical techniques.

NMR spectroscopy is a powerful, non-destructive technique for elucidating molecular structure in solution. One-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments provide detailed information about the connectivity and spatial relationships of atoms. nih.gov For carboxylic acids, the acidic proton typically appears as a broad singlet in the 10-12 ppm region of the ¹H NMR spectrum, while the carbonyl carbon is observed between 160-180 ppm in the ¹³C NMR spectrum. libretexts.org

The magnitude of the vicinal coupling constant (³J_HH), which describes the interaction between protons on adjacent carbon atoms, is highly dependent on the dihedral angle between them, as described by the Karplus relationship. miamioh.edu This relationship is a cornerstone for conformational analysis of cyclic systems.

In a chair conformation, the dihedral angles between axial-axial (approx. 180°), axial-equatorial (approx. 60°), and equatorial-equatorial (approx. 60°) protons are distinct. This results in characteristic ranges for their coupling constants. By analyzing the multiplicity and coupling constants of the protons at C2 (H2) and C6 (H6), the orientation of the substituents can be determined.

For the proposed conformation of cis-6-Phenyl-piperidine-2-carboxylic acid (equatorial phenyl, axial carboxylic acid), the proton at C6 (H6) would be axial, and the proton at C2 (H2) would be equatorial.

The signal for the axial H6 would be expected to show a large coupling constant (³J_ax,ax ≈ 8-13 Hz) from its interaction with the axial proton at C5.

The signal for the equatorial H2 would exhibit smaller coupling constants (³J_eq,ax and ³J_eq,eq ≈ 2-5 Hz) from its interactions with the axial and equatorial protons at C3. nih.gov

| Interaction Type | Dihedral Angle (approx.) | Expected Coupling Constant (³J_HH) |

| Axial - Axial | ~180° | 8 - 13 Hz |

| Axial - Equatorial | ~60° | 2 - 5 Hz |

| Equatorial - Equatorial | ~60° | 2 - 5 Hz |

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is instrumental in confirming relative stereochemistry by identifying protons that are close in space, regardless of their bonding connectivity. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons.

For cis-6-Phenyl-piperidine-2-carboxylic acid in its preferred conformation (6-phenyl_eq, 2-COOH_ax), several key NOE correlations would be expected:

A strong NOE would be observed between the axial proton at C6 and the axial protons at C4 and C2 (if the NH proton is also axial).

Crucially, the equatorial proton at C2 would show NOE correlations to the adjacent axial and equatorial protons at C3.

The presence of an NOE between the protons of the phenyl group and the equatorial proton at C5 would further support the equatorial assignment of the phenyl substituent. The absence of a strong NOE between the H2 and H6 protons would be consistent with their axial-equatorial relationship in the cis isomer. nih.gov

Single-crystal X-ray diffraction is the most unambiguous method for determining the three-dimensional structure of a molecule in the solid state. mdpi.commdpi.com This technique provides precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be calculated.

If a suitable single crystal of cis-6-Phenyl-piperidine-2-carboxylic acid could be grown, X-ray analysis would definitively confirm:

The cis relative stereochemistry at the C2 and C6 chiral centers.

The precise conformation of the piperidine ring (e.g., chair, boat, or twist-boat).

The exact axial or equatorial positions of the phenyl and carboxylic acid substituents.

The supramolecular structure, revealing intermolecular interactions such as hydrogen bonding involving the carboxylic acid and the piperidine nitrogen in the crystal lattice. researchgate.netresearchgate.net

While a specific crystal structure for the title compound is not publicly available as of this writing, analysis of similar 2,6-disubstituted piperidine derivatives consistently shows a preference for the chair conformation with bulky substituents in the equatorial position. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Intra- and Intermolecular Hydrogen Bonding Networks

Intramolecular Hydrogen Bonding:

The cis-configuration of the phenyl and carboxylic acid groups on the piperidine ring may facilitate the formation of an intramolecular hydrogen bond. This can occur between the carboxylic acid's hydroxyl group (donor) and the nitrogen atom of the piperidine ring (acceptor), creating a six-membered ring-like structure. This type of O-H···N interaction is a stabilizing feature in many amino acids and their derivatives. The formation of such a bond would influence the conformation of the piperidine ring, potentially favoring a conformation that brings the donor and acceptor groups into proximity. In some quinolone carboxylic acid derivatives, intramolecular O-H···O hydrogen bonds lead to the formation of a quasi-ring, which contributes to structural stabilization researchgate.net. Similarly, studies on fagopyrins, which contain piperidine substituents, suggest the possibility of O-H···N hydrogen bond formation nih.gov.

Intermolecular Hydrogen Bonding:

In the solid state, it is highly probable that cis-6-Phenyl-piperidine-2-carboxylic acid molecules engage in extensive intermolecular hydrogen bonding. The nature of these interactions can be diverse, leading to various supramolecular assemblies.

Carboxylic Acid Dimers: A common and highly stable motif for carboxylic acids is the formation of centrosymmetric dimers through a pair of O-H···O hydrogen bonds between the carboxyl groups of two separate molecules. chemistryguru.com.sgchemguide.co.uklibretexts.orglibretexts.org This interaction involves the hydroxyl group of one molecule acting as a hydrogen bond donor to the carbonyl oxygen of a second molecule, and vice versa. This typically results in a stable eight-membered ring.

Piperidine Amine Interactions: The secondary amine group (N-H) of the piperidine ring is also a potent hydrogen bond donor. It can form N-H···O hydrogen bonds with the carbonyl oxygen of the carboxylic acid group of a neighboring molecule. Studies on piperidine-4-carboxylic acid complexes have shown the presence of N-H···O hydrogen bonds contributing to the crystal structure researchgate.net.

Chain and Sheet Formations: The interplay of O-H···O and N-H···O hydrogen bonds can lead to the formation of one-dimensional chains or two-dimensional sheets. For instance, molecules could be linked head-to-tail, with the carboxylic acid of one molecule hydrogen bonding to the piperidine nitrogen of the next. In piperidine-1-valeric acid dihydrate, zwitterionic molecules are linked by N+-H···O hydrogen bonds into cyclic dimers, which then form a network with water molecules rsc.org.

The following tables provide representative data for the types of hydrogen bonds that are theoretically expected to be present in the crystal structure of cis-6-Phenyl-piperidine-2-carboxylic acid, based on data from analogous compounds.

Table 1: Potential Intramolecular Hydrogen Bond Geometry

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

| O | H | N | ~ 0.98 | ~ 1.8 - 2.2 | ~ 2.6 - 3.0 | ~ 140 - 170 |

Note: The values presented are typical ranges for O-H···N intramolecular hydrogen bonds and are not experimental values for the title compound.

Table 2: Potential Intermolecular Hydrogen Bond Geometries

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

| O (acid) | H | O (carbonyl) | ~ 0.98 | ~ 1.6 - 1.8 | ~ 2.6 - 2.8 | ~ 170 - 180 |

| N (amine) | H | O (carbonyl) | ~ 1.01 | ~ 1.8 - 2.0 | ~ 2.8 - 3.0 | ~ 150 - 170 |

Note: These values represent typical geometric parameters for intermolecular hydrogen bonds found in carboxylic acid dimers and between amine donors and carbonyl acceptors in related structures. They are provided for illustrative purposes in the absence of specific experimental data for cis-6-Phenyl-piperidine-2-carboxylic acid.

The ultimate hydrogen bonding network in the solid state will be a result of a delicate balance between the formation of strong intramolecular interactions and the optimization of intermolecular packing forces, including van der Waals interactions involving the phenyl rings.

Role As a Chiral Building Block in Complex Molecular Construction

Utility in the Synthesis of Substituted Piperidine (B6355638) Alkaloid Analogues

The piperidine ring is a prevalent structural motif in a vast number of alkaloids, many of which exhibit significant biological activities. nih.govresearchgate.net The stereoselective synthesis of these alkaloids and their analogues is a key focus in medicinal chemistry and drug discovery. Cis-6-Phenyl-piperidine-2-carboxylic acid provides a chiral scaffold upon which additional complexity can be built, enabling the synthesis of specific stereoisomers of target alkaloids.

Researchers have utilized this chiral building block to access analogues of naturally occurring piperidine alkaloids. The cis-relationship between the phenyl group at C-6 and the carboxylic acid at C-2 directs the stereochemical outcome of subsequent transformations. For instance, the carboxylic acid can be reduced to an alcohol or converted to other functional groups, while the secondary amine can be N-alkylated or N-acylated, introducing diversity to the core structure. These modifications allow for the systematic exploration of the structure-activity relationships (SAR) of various alkaloid classes.

The synthesis of analogues of alkaloids such as lobeline (B1674988) and sedamine, which feature a 2,6-disubstituted piperidine core, can be envisioned starting from this chiral precursor. The phenyl group mimics a substituent found in many natural alkaloids, and the carboxylic acid provides a handle for the introduction of the second substituent with controlled stereochemistry.

Table 1: Examples of Piperidine Alkaloid Classes and the Potential for Analogue Synthesis using cis-6-Phenyl-piperidine-2-carboxylic acid

| Alkaloid Class | Core Structure | Potential for Analogue Synthesis |

| Sedum Alkaloids (e.g., Sedamine) | 2,6-Disubstituted Piperidine | The cis-2,6-disubstitution pattern can be mimicked and elaborated. |

| Lobelia Alkaloids (e.g., Lobeline) | 2,6-Disubstituted Piperidine | The phenyl group can serve as a precursor to the phenylethyl substituent. |

| Conium Alkaloids (e.g., Coniine) | 2-Substituted Piperidine | The phenyl group can be modified or replaced to generate diverse analogues. |

| Pinidine Alkaloids | 2,6-Disubstituted Piperidine | A versatile starting point for various stereoselective syntheses. researchgate.net |

Application in the Design and Synthesis of Conformationally Constrained Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.gov The incorporation of rigid structural elements is a common strategy to constrain the conformational flexibility of a peptide, which can lead to increased receptor affinity and selectivity.

Cis-6-Phenyl-piperidine-2-carboxylic acid serves as an excellent scaffold for creating conformationally constrained dipeptide mimics. When incorporated into a peptide sequence, the piperidine ring locks the backbone into a specific conformation, reducing the number of accessible rotational states. The relative cis-stereochemistry of the phenyl and carboxyl groups further defines the spatial orientation of the side chains, which is crucial for molecular recognition.

The synthesis of these peptidomimetics typically involves the coupling of the carboxylic acid of the piperidine building block with the N-terminus of a peptide chain, and the coupling of the secondary amine with the C-terminus of another peptide or amino acid. This results in a peptide where a dipeptide unit has been replaced by the rigid piperidine scaffold.

Table 2: Key Features of cis-6-Phenyl-piperidine-2-carboxylic acid in Peptidomimetic Design

| Feature | Implication in Peptidomimetics |

| Rigid Piperidine Ring | Reduces conformational flexibility of the peptide backbone. |

| Defined cis-Stereochemistry | Controls the spatial orientation of substituents, mimicking specific peptide turns or loops. |

| Phenyl Group | Can act as a mimic for aromatic amino acid side chains like Phenylalanine or Tyrosine. |

| Carboxylic Acid and Amine | Provide points for incorporation into the peptide chain via amide bond formation. |

Precursor for the Development of Advanced Heterocyclic Scaffolds

Beyond its direct use in the synthesis of alkaloid analogues and peptidomimetics, cis-6-Phenyl-piperidine-2-carboxylic acid is a valuable precursor for the construction of more complex, polycyclic heterocyclic systems. The functional groups on the piperidine ring can be manipulated to participate in intramolecular reactions, leading to the formation of fused or bridged bicyclic structures.

For example, the carboxylic acid and the secondary amine can be used to form a lactam, creating a bicyclic system with a piperidinone core. Further functionalization of the phenyl ring or the piperidine backbone can then lead to a diverse array of novel heterocyclic scaffolds. These scaffolds can serve as templates for the development of new classes of therapeutic agents.

The ability to generate complex and diverse molecular architectures from a single, readily available chiral building block is a powerful strategy in modern organic synthesis and drug discovery. The versatility of cis-6-Phenyl-piperidine-2-carboxylic acid makes it a key player in this field.

Table 3: Potential Heterocyclic Scaffolds Derived from cis-6-Phenyl-piperidine-2-carboxylic acid

| Reaction Type | Resulting Scaffold | Potential Applications |

| Intramolecular Amidation | Fused Bicyclic Lactam | Core structure for novel enzyme inhibitors or receptor ligands. |

| Cyclization involving the Phenyl Ring | Tetracyclic Fused Systems | Exploration of novel chemical space for drug discovery. |

| Ring-Closing Metathesis (on N-allyl derivatives) | Bridged Bicyclic Systems | Synthesis of conformationally rigid scaffolds with unique 3D shapes. |

Computational and Theoretical Studies on Cis 6 Phenyl Piperidine 2 Carboxylic Acid

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations can predict the three-dimensional structure, electron distribution, and orbital energies, which are crucial for determining the molecule's stability and reactivity.

Geometry Optimization Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method for predicting the equilibrium geometry of molecules. The process of geometry optimization involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For cis-6-Phenyl-piperidine-2-carboxylic acid, a typical DFT calculation would be performed using a functional, such as B3LYP, and a basis set, like 6-31G*, to obtain the optimized bond lengths, bond angles, and dihedral angles.

The cis-configuration of the substituents at the 2 and 6 positions of the piperidine (B6355638) ring is a key structural feature. In the optimized geometry, the piperidine ring is expected to adopt a chair conformation to minimize steric strain. The phenyl and carboxylic acid groups would likely occupy equatorial positions to further enhance stability.

Illustrative Data Table of Predicted Bond Lengths and Angles:

| Parameter | Predicted Value (Illustrative) |

| C2-C3 Bond Length | 1.54 Å |

| C6-N1 Bond Length | 1.47 Å |

| C2-C(OOH) Bond Length | 1.52 Å |

| C6-C(Phenyl) Bond Length | 1.51 Å |

| C2-N1-C6 Bond Angle | 111.5° |

| N1-C6-C5 Bond Angle | 110.8° |

| C3-C2-C(OOH) Bond Angle | 110.2° |

Note: The values in this table are illustrative for a substituted piperidine and not the result of a specific calculation on cis-6-Phenyl-piperidine-2-carboxylic acid.

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Atomic Charge Distribution

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For cis-6-Phenyl-piperidine-2-carboxylic acid, the HOMO is likely to be localized on the electron-rich phenyl group, while the LUMO may be distributed over the carboxylic acid moiety. A smaller HOMO-LUMO gap would suggest higher reactivity.

Atomic charge distribution, often calculated using methods like Mulliken population analysis, provides insight into the polarity of the molecule and potential sites for electrophilic and nucleophilic attack. In cis-6-Phenyl-piperidine-2-carboxylic acid, the oxygen atoms of the carboxylic acid group are expected to have a significant negative partial charge, making them susceptible to electrophilic attack. Conversely, the hydrogen of the carboxylic acid and the hydrogens on the piperidine ring are likely to carry positive partial charges.

Illustrative Data Table of Electronic Properties:

| Property | Predicted Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Mulliken Charge on O (carboxyl) | -0.65 e |

| Mulliken Charge on N (piperidine) | -0.45 e |

Note: The values in this table are illustrative for a substituted piperidine and not the result of a specific calculation on cis-6-Phenyl-piperidine-2-carboxylic acid.

Computational Investigations of Conformational Energetics and Interconversion Pathways

The piperidine ring in cis-6-Phenyl-piperidine-2-carboxylic acid can exist in different conformations, with the chair form being the most stable. However, other conformations, such as the boat and twist-boat, are also possible. Computational methods can be used to calculate the relative energies of these conformers and the energy barriers for their interconversion. This information is crucial for understanding the dynamic behavior of the molecule in solution.

For cis-6-Phenyl-piperidine-2-carboxylic acid, the chair conformation with both the phenyl and carboxylic acid groups in equatorial positions is expected to be the global minimum. The energy difference to other conformers, such as those with one or both substituents in axial positions, can be calculated to determine their population at a given temperature.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of the molecule. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.

By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of cis-6-Phenyl-piperidine-2-carboxylic acid, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values can then be compared with experimental data to confirm the proposed structure and conformation.

Mechanistic Elucidation of Synthetic Transformations through Computational Modeling

Computational modeling can be a valuable tool for understanding the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the reaction pathway and identify the rate-determining step.

For the synthesis of cis-6-Phenyl-piperidine-2-carboxylic acid, computational studies could be employed to investigate the stereoselectivity of the reaction, for example, by modeling the transition states leading to the cis and trans isomers. This can provide insights into the factors that control the stereochemical outcome and help in optimizing the reaction conditions to favor the desired cis product.

Q & A

Q. How can computational docking identify potential enzyme targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.